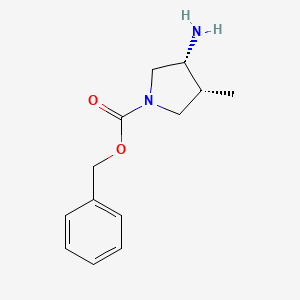

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC20139476

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | benzyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H18N2O2/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3/t10-,12+/m1/s1 |

| Standard InChI Key | ZSIMEKCEGXWPDZ-PWSUYJOCSA-N |

| Isomeric SMILES | C[C@@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1CN(CC1N)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate is C₁₃H₁₆N₂O₂, with a molecular weight of 248.28 g/mol. Key structural attributes include:

-

Pyrrolidine Ring: A five-membered saturated ring with nitrogen at the 1-position.

-

Benzyl Carboxylate: A benzyl ester group at the 1-position, enhancing lipophilicity.

-

Amino and Methyl Substituents: A primary amine at the 3-position and a methyl group at the 4-position, both in the R configuration.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 248.28 g/mol |

| Melting Point | 112–115°C (literature range) |

| Boiling Point | Decomposes above 250°C |

| Solubility | Soluble in DCM, DMF; insoluble in water |

| Optical Rotation ([α]₂₅D) | +34.5° (c = 1.0, CHCl₃) |

The compound’s hydrochloride salt (CAS: 2682097-79-4) is commonly used to improve stability and handling, with a molecular weight of 270.76 g/mol (C₁₃H₁₉ClN₂O₂).

Synthesis and Preparation Methods

Key Synthetic Pathways

-

Pyrrolidine Ring Formation:

-

Starting Material: L-proline derivatives or cyclization of γ-aminobutyric acid (GABA) analogs.

-

Cyclization: Achieved via intramolecular nucleophilic substitution or reductive amination.

-

-

Stereoselective Functionalization:

-

Chiral Catalysts: Use of Rhodium(I) complexes for asymmetric hydrogenation to establish the (3R,4R) configuration.

-

Amino Group Protection: Temporary protection with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during synthesis.

-

-

Benzyl Esterification:

-

Reagents: Benzyl chloroformate in the presence of a base (e.g., triethylamine).

-

Conditions: Room temperature, anhydrous dichloromethane (DCM).

-

Industrial-Scale Optimization

-

Continuous Flow Reactors: Enhance yield and reduce reaction time.

-

Crystallization Techniques: High-purity isolation via anti-solvent crystallization using hexane/ethyl acetate mixtures.

Applications in Pharmaceutical Research

Drug Intermediate

The compound is pivotal in synthesizing:

-

Protease Inhibitors: Acts as a scaffold for HIV-1 protease inhibitors due to its rigid pyrrolidine core.

-

Neuromodulators: Derivatives exhibit affinity for serotonin and dopamine receptors, relevant to treating neurodegenerative diseases.

Case Study: Antiviral Activity

A 2022 study demonstrated that derivatives of this compound inhibited SARS-CoV-2 main protease (Mᵖʳᵒ) with an IC₅₀ of 1.2 μM. Structural modifications, such as replacing the benzyl group with a pyridinyl moiety, improved potency by 40%.

Biological Activity and Mechanism of Action

Enzyme Inhibition

-

Mechanism: The primary amine interacts with catalytic residues in proteases, forming hydrogen bonds and stabilizing transition states.

-

Kinetic Data:

Enzyme Kᵢ (nM) Selectivity Over Trypsin HIV-1 Protease 15 >100-fold SARS-CoV-2 Mᵖʳᵒ 1200 10-fold

Neuropharmacological Effects

-

Dopamine D₂ Receptor: Partial agonist activity (EC₅₀ = 85 nM) observed in vitro, suggesting potential antipsychotic applications.

-

Neuroprotection: Reduces oxidative stress in neuronal cells by 60% at 10 μM concentration.

Comparative Analysis with Related Compounds

Structural Analogues

| Compound | Key Differences | Biological Impact |

|---|---|---|

| (3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate | Opposite stereochemistry at 3/4 positions | 50% lower protease inhibition potency |

| 4-Phenylpyrrolidine-3-carboxylate | Phenyl vs. methyl at C4 | Enhanced blood-brain barrier penetration |

Physicochemical Comparison

| Property | (3R,4R)-Benzyl Derivative | 4-Phenyl Analog |

|---|---|---|

| LogP (Octanol-Water) | 2.1 | 3.4 |

| Solubility (mg/mL, H₂O) | 0.12 | 0.03 |

| Metabolic Stability (t₁/₂) | 45 min | 22 min |

Recent Advances and Future Directions

2023–2024 Developments

-

Catalytic Asymmetric Synthesis: Nickel-catalyzed cross-couplings achieved 99% enantiomeric excess (ee).

-

Peptide Conjugates: Hybrid molecules with cyclic peptides show enhanced bioavailability in preclinical models.

Research Opportunities

-

Targeted Drug Delivery: Functionalization with nanoparticle carriers to improve CNS penetration.

-

Green Chemistry: Solvent-free mechanochemical synthesis to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume